Naphthalen-2-yl 2-chloropropanoate
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Overview
Description
Naphthalen-2-yl 2-chloropropanoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system fused with a 2-chloropropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-chloropropanoate typically involves the esterification of naphthalen-2-ol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-chloropropanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The chlorine atom in the 2-chloropropanoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
Naphthalen-2-yl 2-chloropropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-chloropropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalen-2-yl acetate: Similar structure but with an acetate group instead of a 2-chloropropanoate group.
Naphthalen-2-yl propanoate: Similar structure but with a propanoate group instead of a 2-chloropropanoate group.
Uniqueness
Naphthalen-2-yl 2-chloropropanoate is unique due to the presence of the 2-chloropropanoate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The chlorine atom in the 2-chloropropanoate group allows for specific substitution reactions that are not possible with other similar compounds.
Properties
CAS No. |
106647-76-1 |
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Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
naphthalen-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C13H11ClO2/c1-9(14)13(15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
InChI Key |
BZROKMDIARZIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
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